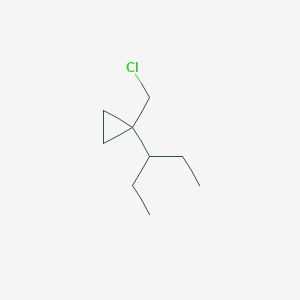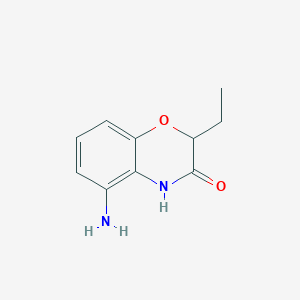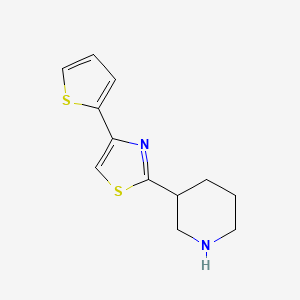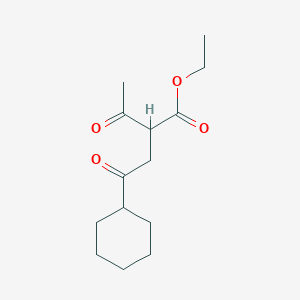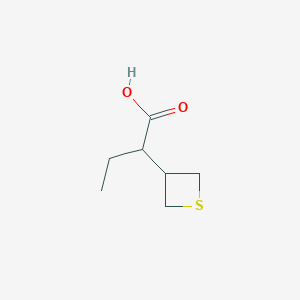
2-(Thietan-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thietan-3-yl)butanoic acid is an organic compound with the molecular formula C7H12O2S. It is a derivative of butanoic acid, featuring a thietane ring, which is a four-membered ring containing three carbon atoms and one sulfur atom. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thietan-3-yl)butanoic acid typically involves the formation of the thietane ring followed by its attachment to the butanoic acid moiety. One common method includes the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring . Another approach involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Thietan-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thietane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
2-(Thietan-3-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thietan-3-yl)butanoic acid and its derivatives often involves interaction with specific molecular targets. For example, some thietane-containing compounds exhibit antidepressant activity by modulating neurotransmitter systems such as the adrenergic, GABA-ergic, and serotoninergic systems . These interactions can alter the activity of these neurotransmitter systems, leading to therapeutic effects.
Comparison with Similar Compounds
Thietane: A simple four-membered ring containing sulfur.
Thiolane: A five-membered ring containing sulfur.
Comparison: 2-(Thietan-3-yl)butanoic acid is unique due to its combination of a thietane ring and a butanoic acid moiety. This structure imparts distinct chemical reactivity and biological activity compared to other sulfur-containing heterocycles. For instance, thiirane is more reactive due to higher ring strain, while thiolane is less strained and thus less reactive .
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(thietan-3-yl)butanoic acid |
InChI |
InChI=1S/C7H12O2S/c1-2-6(7(8)9)5-3-10-4-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
LVTGLLREZRMRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CSC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


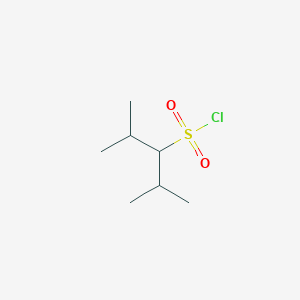
![(2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13211470.png)

![6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13211482.png)

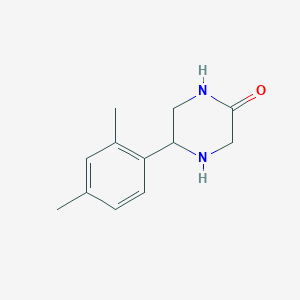
![2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B13211517.png)

![3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13211531.png)
